molecular formula C10H8BrClO2 B3007327 (1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227756-89-8

(1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B3007327
CAS RN: 2227756-89-8
M. Wt: 275.53
InChI Key: SOTKSUVHBCTUEP-JGVFFNPUSA-N
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Description

The compound "(1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative, which is a class of compounds characterized by a three-membered ring structure. Cyclopropane derivatives are known for their unique chemical and physical properties due to the strain in the three-membered ring. The presence of halogen substituents, such as bromine and chlorine, in the compound suggests potential reactivity due to the electron-withdrawing nature of these groups.

Synthesis Analysis

The synthesis of cyclopropane derivatives can involve various strategies, including reactions with carbenes or diazo compounds. For instance, the synthesis of trichlorocyclopropane derivatives has been achieved by the reaction of sulfides with dichlorocarbene, followed by a sigmatropic rearrangement and cyclopropanation of a double bond . Although the specific synthesis of "(1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid" is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex due to the presence of substituents and the inherent strain of the cyclopropane ring. X-ray diffraction methods have been used to determine the structure of related compounds, revealing details such as bond lengths, dihedral angles, and the orientation of substituents with respect to the cyclopropane ring . These structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions, often involving the opening of the strained ring. For example, reactions with acids, bases, chlorine, and bromine can lead to ring opening and the formation of products such as ketols, enones, and diketones . The specific reactivity of "(1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid" would likely be influenced by the electron-withdrawing halogens and the carboxylic acid group, potentially leading to unique reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring and the nature of the substituents can affect properties such as density, melting point, and solubility. The presence of halogen atoms and a carboxylic acid group in the compound of interest would contribute to its reactivity, as well as its physical properties like boiling point and polarity. The hydrogen bonding capability of the carboxylic acid group could also influence its solubility in various solvents and its potential to form crystal structures .

Scientific Research Applications

Biological Activity and Therapeutic Potential

(1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid and similar compounds have been researched for their potential biological activity and therapeutic applications. For instance, bromophenol derivatives with cyclopropyl moiety have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Synthesis and Catalysis

Research has also focused on the chemical synthesis of related compounds. For example, the synthesis of chiral alcohols, which are crucial intermediates in creating various medications, including those for acute coronary syndromes, has been explored (Guo et al., 2017). Similarly, studies on cyclopropane rings have been conducted to understand their role in restricting the conformation of biologically active compounds, potentially enhancing activity and aiding in bioactive conformation investigations (Kazuta et al., 2002).

Advanced Material Synthesis

The synthesis of labeled compounds, such as deuterium-labeled 1-aminocyclopropane-1-carboxylic acid, is another area of research. These labeled compounds are vital for studying various biological processes and materials science applications (Ramalingam et al., 1984).

properties

IUPAC Name

(1R,2R)-2-(4-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTKSUVHBCTUEP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

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